Home > Products > Screening Compounds P21257 > 1-ethyl-2-oxoimidazolidine-4-carboxylic acid
1-ethyl-2-oxoimidazolidine-4-carboxylic acid - 1510646-24-8

1-ethyl-2-oxoimidazolidine-4-carboxylic acid

Catalog Number: EVT-6362999
CAS Number: 1510646-24-8
Molecular Formula: C6H10N2O3
Molecular Weight: 158.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives

Compound Description: This series of compounds represents a group of potent angiotensin-converting enzyme (ACE) inhibitors. These derivatives are characterized by the presence of a dicarboxylic acid moiety within their structure, and they exhibit a specific S,S,S configuration, which is crucial for their activity. Among these derivatives, the monoester variant, known as compound 3p, demonstrates remarkable potency with an ID50 value of 0.24 mg/kg when administered orally. It effectively inhibits the pressor response induced by angiotensin I in normotensive rats. Furthermore, compound 3p exhibits a dose-dependent reduction in systolic blood pressure in spontaneously hypertensive rats (SHRs) at doses ranging from 1 to 10 mg/kg when administered orally. []

Relevance: This class of compounds shares the core 2-oxoimidazolidine-4-carboxylic acid structure with 1-ethyl-2-oxoimidazolidine-4-carboxylic acid, differing in the substituents at the 1 and 3 positions. The research highlights the importance of these positions for ACE inhibitory activity and antihypertensive effects. []

(4S)-3-((2S)-2-[N-((1S)-1-Carboxy-3-phenylpropyl)amino]propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid (6366A)

Compound Description: 6366A, the active metabolite of the novel non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor imidapril, demonstrates potent, dose-dependent reductions in blood pressure and total peripheral resistance in anesthetized dogs. [] Similar to enalaprilat, 6366A exhibited minimal effects on heart rate, LV dp/dtmax, and pulmonary arterial pressure, while slightly increasing cardiac output and stroke volume. [] Furthermore, 6366A influenced regional blood flow, decreasing flow in the common carotid, vertebral, and femoral arteries, while increasing flow in the superior mesenteric artery, suggesting its action is mediated through ACE inhibition. []

Relevance: This compound shares the core 2-oxoimidazolidine-4-carboxylic acid structure with 1-ethyl-2-oxoimidazolidine-4-carboxylic acid, with variations at the 1 and 3 positions. The research emphasizes the significance of these structural features for ACE inhibition and their resulting hemodynamic effects. []

2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA)

Compound Description: HPPTCA is a naturally occurring metabolite in humans, formed through the non-enzymatic condensation of cysteine and pyridoxal 5′-phosphate (PLP), the active form of vitamin B6. [] This compound has been identified and quantified in human plasma using a novel gas chromatography coupled with mass spectrometry (GC-MS) method. [] This method has facilitated the investigation of HPPTCA's role in living systems. []

Relevance: While not directly containing the 2-oxoimidazolidine ring, HPPTCA is formed through a similar condensation reaction involving an amino acid and an aldehyde. The presence of the thiazolidine ring in HPPTCA, compared to the imidazolidine ring in 1-ethyl-2-oxoimidazolidine-4-carboxylic acid, highlights the reactivity of these heterocyclic systems with biological molecules. []

tert-Butyl (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylate (1)

Compound Description: This compound serves as a chiral auxiliary in a newly developed stereoselective carbon-carbon bond formation reaction. [] This reaction, a dynamic kinetic resolution, facilitates the synthesis of tert-butyl (4S)-3-[(2R)-2-alkyl-3,3-bis(alkoxycarbonyl)propionyl]-1-methyl-2-oxoimidazolidine-4-carboxylate [(S,R)-8] with high stereoselectivity. []

Relevance: This compound is structurally similar to 1-ethyl-2-oxoimidazolidine-4-carboxylic acid, differing only in the substituent at the 1 position (methyl instead of ethyl) and the presence of a tert-butyl ester instead of a carboxylic acid. This similarity highlights the utility of the 2-oxoimidazolidine-4-carboxylic acid core as a scaffold in asymmetric synthesis. []

L-2-Oxothiazolidine-4-carboxylic acid (OTC)

Compound Description: OTC acts as a cysteine prodrug, increasing cellular glutathione levels upon conversion to cysteine by the intracellular enzyme oxoprolinase. [, , ] Studies have demonstrated its protective effects against cisplatin-induced renal injury in mice. [] OTC's mechanism of action involves reducing reactive oxygen species (ROS) production, inhibiting NF-κB activation, and decreasing inflammation markers, ultimately mitigating cisplatin-induced renal damage. [] Additionally, OTC has been explored in clinical trials for its potential therapeutic benefits in asymptomatic HIV-infected individuals. []

Relevance: Although it features a thiazolidine ring instead of an imidazolidine ring, OTC shares structural similarities with 1-ethyl-2-oxoimidazolidine-4-carboxylic acid, particularly in the presence of the 2-oxo and 4-carboxylic acid moieties. This comparison emphasizes the significance of these functional groups in biological contexts, even with variations in the heterocyclic core. [, , ]

L-Pyroglutamyl-L-thiazolidine-4-carboxylic acid (Pidotimod)

Compound Description: Pidotimod is a synthetic dipeptide with known immunostimulatory properties. [] The molecule is comprised of L-thiazolidine-4-carboxylic acid and L-pyroglutamic acid. [] To facilitate pharmacokinetic and metabolic studies, Pidotimod has been successfully labeled with 14C and 35S isotopes. []

Relevance: Pidotimod incorporates the L-thiazolidine-4-carboxylic acid moiety, closely resembling the structure of 1-ethyl-2-oxoimidazolidine-4-carboxylic acid but differing in the heterocyclic ring's composition. This similarity underscores the biological relevance and potential therapeutic applications of compounds containing variations of the 2-oxo-4-carboxylic acid heterocycle. []

L-2-Oxooxazolidine-4-carboxylic acid (L-OOCA) and L-2-Oxoimidazolidine-4-carboxylic acid (L-OICA)

Compound Description: These compounds, alongside L-2-oxothiazolidine-4-carboxylic acid (L-OTCA), are recognized as substrates by pyroglutamyl aminopeptidase I (PAP-I), an enzyme typically known for cleaving L-pyroglutamate from peptides. [] This finding suggests a broader substrate specificity for PAP-I, accepting modifications at the 4-position of the L-pGlu moiety. []

Relevance: Both L-OOCA and L-OICA share structural similarities with 1-ethyl-2-oxoimidazolidine-4-carboxylic acid, particularly in their 2-oxo-4-carboxylic acid motif, despite variations in the heterocyclic ring. This observation emphasizes the significance of this specific molecular motif in enzyme recognition and potential metabolic pathways. []

Properties

CAS Number

1510646-24-8

Product Name

1-ethyl-2-oxoimidazolidine-4-carboxylic acid

Molecular Formula

C6H10N2O3

Molecular Weight

158.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.